molecular formula C19H24N2O4 B2391406 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2,3-dimethoxybenzamide CAS No. 1421457-36-4

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2,3-dimethoxybenzamide

Cat. No.: B2391406
CAS No.: 1421457-36-4
M. Wt: 344.411
InChI Key: IXYNGAFSAFIDAG-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C19H24N2O4 and its molecular weight is 344.411. The purity is usually 95%.
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Scientific Research Applications

HDAC Inhibition and Cancer Therapy

A study on N-acylhydrazone (NAH) derivatives, including compounds with structural similarities to N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2,3-dimethoxybenzamide, explored their role as histone deacetylase (HDAC) 6/8 dual inhibitors. This research highlighted the potential of these compounds in molecular therapies for cancer, especially due to their influence on cell migration and induction of cell cycle arrest and apoptosis in cancer cells (Rodrigues et al., 2016).

Synthetic Utility in Organic Chemistry

N,N-Dimethylbenzamide, a compound related to the chemical of interest, was studied for its reactions with vicinal cis-diols, revealing its utility in synthetic organic chemistry. This compound can act as a temporary protecting group for vicinal diols, useful in indirect selective benzoylation and acetylation (Hanessian & Moralioglu, 1972).

Selenoxanthones Synthesis

The synthesis of selenoxanthones, a class of organic compounds, involved derivatives of N, N-diethyl benzamide with structural similarities to this compound. This study contributes to the field of organic synthesis and the exploration of novel compounds with potential pharmacological properties (Brennan, Donnelly, & Detty, 2003).

Microsomal Demethylation Studies

Research on the metabolism of N,N-dimethylbenzamides, closely related to the target compound, provided insights into the microsomal demethylation process. This study is significant for understanding drug metabolism and the interactions of similar compounds within biological systems (Constantino, Rosa, & Iley, 1992).

Gastrointestinal Prokinetic Activity

A study focused on N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, structurally related to the chemical of interest, for their potential gastrointestinal prokinetic and antiemetic activities. This research provides a foundation for developing new drugs in treating gastrointestinal disorders (Sakaguchi et al., 1992).

Optical Device Applications

The nonlinear optical properties of a derivative compound were investigated, demonstrating potential applications in optical devices such as optical limiters. This research extends the application of similar compounds into the field of materials science and photonics (Rahulan et al., 2014).

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2,3-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-21(2)14-10-8-13(9-11-14)16(22)12-20-19(23)15-6-5-7-17(24-3)18(15)25-4/h5-11,16,22H,12H2,1-4H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYNGAFSAFIDAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C(=CC=C2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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